2-(4-Methylphenyl)-2-phenylethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h2-10,15H,11,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFLABCDJVBRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivation Strategies for 2 4 Methylphenyl 2 Phenylethanamine and Its Analogues
Direct Synthesis Approaches to 2-(4-Methylphenyl)-2-phenylethanamine
The direct synthesis of this compound typically involves the formation of the amine functionality from a suitable ketone precursor through reductive amination.
Precursor-Based Reductive Amination Pathways
The reaction with ammonia (B1221849) or a primary amine and a carbonyl group first forms a hemiaminal intermediate. This is followed by the elimination of water to generate an imine. In the final step, the imine is reduced to the amine. libretexts.org A variety of reducing agents can be employed for this transformation, each with its own advantages and substrate compatibility. mdpi.com
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or ethanol (B145695) solvent, room temperature | A common and cost-effective reducing agent. May require careful pH control to prevent reduction of the starting ketone before imine formation. mdpi.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol solvent, slightly acidic pH (e.g., with acetic acid) | Selective for the reduction of imines in the presence of ketones, allowing for a one-pot reaction. mdpi.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or dichloroethane solvent, often with acetic acid | A mild and effective reagent for reductive amination, particularly for sensitive substrates. mdpi.com |
| Hydrogen (H₂) with Metal Catalyst | Palladium on carbon (Pd/C), Raney Nickel, or Platinum oxide catalyst, elevated pressure and temperature | A classic method, often providing high yields. The catalyst and conditions can be tuned for specific applications. orgsyn.org |
A specific and historically significant method for reductive amination is the Leuckart reaction . wikipedia.org This reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. mdpi.comwikipedia.org The reaction is typically carried out at elevated temperatures, often between 120-185°C. wikipedia.orggoogle.com The mechanism with ammonium formate involves the formation of an iminium ion from the ketone and ammonia, which is then reduced by the formate ion. wikipedia.org When formamide is used, it acts as a nucleophile, and the resulting N-formyl intermediate is subsequently hydrolyzed to the primary amine. wikipedia.orgntnu.no
A general procedure for the synthesis of this compound via a Leuckart-type reaction would involve heating a mixture of (4-methylphenyl)(phenyl)methanone with a suitable excess of ammonium formate or formamide. orgsyn.orgwikipedia.org The resulting N-formyl derivative would then be subjected to acidic or basic hydrolysis to yield the final primary amine. mdpi.com
Methodologies for Constructing the Substituted Phenylethanamine Core
While reductive amination of a pre-formed ketone is the most direct route, other strategies can be envisioned for constructing the 1,1-diarylethylamine core. These methods are generally less direct for this specific target but are relevant in the broader context of substituted phenethylamine (B48288) synthesis. One such approach involves the addition of an organometallic reagent, such as a Grignard reagent or an organolithium species, to a nitrile. For instance, the addition of a p-tolyl Grignard reagent to benzyl (B1604629) cyanide would, after hydrolysis of the intermediate imine, yield the target amine. However, the control of reactivity and potential side reactions can make this approach more challenging than reductive amination.
Enantioselective Synthesis of Chiral this compound
The this compound molecule possesses a stereocenter at the carbon atom bearing the two aryl groups and the amino group. Consequently, it can exist as a pair of enantiomers. In many pharmaceutical and materials science applications, a single enantiomer is desired. This has driven the development of enantioselective synthetic methods.
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis offers a powerful tool for the synthesis of chiral amines. mdpi.com This can be achieved through the asymmetric hydrogenation of a prochiral imine derived from (4-methylphenyl)(phenyl)methanone. This process utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to one face of the C=N double bond. mdpi.com A wide array of chiral phosphine (B1218219) ligands, often in combination with rhodium or iridium catalysts, have been developed for the asymmetric hydrogenation of various substrates, including imines. mdpi.com
Table 2: Examples of Chiral Ligand Families for Asymmetric Hydrogenation
| Ligand Family | Metal | Typical Substrates |
| BINAP | Rhodium, Ruthenium | Ketones, Imines |
| DuPhos | Rhodium | Enamides, Imines |
| Josiphos | Rhodium, Iridium | Imines, Ketones |
The successful application of these catalytic systems to the imine of (4-methylphenyl)(phenyl)methanone would be expected to provide enantioenriched this compound.
Enzymatic Biocatalysis for Chiral Amine Synthesis
Enzymatic biocatalysis has emerged as a highly effective and environmentally benign approach for the synthesis of chiral amines. orgsyn.org Transaminases (also known as aminotransferases) are particularly well-suited for this purpose. orgsyn.orgresearchgate.net These enzymes catalyze the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or alanine) to a ketone acceptor. researchgate.net
In the context of synthesizing chiral this compound, a transaminase could be used to directly convert the prochiral ketone, (4-methylphenyl)(phenyl)methanone, into the desired chiral amine with high enantioselectivity. orgsyn.org The stereochemical outcome (either the (R)- or (S)-enantiomer) is determined by the specific transaminase enzyme used. Extensive protein engineering efforts have led to the development of transaminases with broad substrate scopes and high stereoselectivity for bulky ketones. orgsyn.org
Table 3: Features of Transaminase-Mediated Chiral Amine Synthesis
| Feature | Description |
| High Enantioselectivity | Often provides enantiomeric excesses (ee) >99%. orgsyn.org |
| Mild Reaction Conditions | Typically performed in aqueous buffer at or near room temperature and neutral pH. |
| Green Chemistry | Avoids the use of heavy metals and harsh reagents. |
| Substrate Scope | Engineered transaminases can accept a wide range of ketone substrates, including those with bulky substituents. orgsyn.org |
Derivatization Reactions of this compound
The primary amine functionality of this compound serves as a versatile handle for a variety of derivatization reactions, allowing for the synthesis of a library of analogues with potentially modified biological activities or material properties.
N-Acylation: The amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-[2-(4-methylphenyl)-2-phenylethyl]acetamide.
N-Alkylation: The introduction of one or two alkyl groups on the nitrogen atom can be achieved through reaction with alkyl halides. This reaction can sometimes lead to over-alkylation, but conditions can often be controlled to favor the formation of the mono- or di-alkylated product. libretexts.org
Schiff Base Formation: Condensation of the primary amine with an aldehyde or ketone results in the formation of an imine, also known as a Schiff base. nih.gov These Schiff bases can be stable compounds themselves or can serve as intermediates for further reactions, such as reduction to a secondary amine. For instance, reacting this compound with benzaldehyde (B42025) would yield N-(benzylidene)-2-(4-methylphenyl)-2-phenylethanamine. nih.gov
Amidation Reactions for Novel Compound Generation
The primary amine functionality of this compound is a key reaction handle for creating novel amide derivatives. The fundamental principle of amide bond formation involves the reaction of the amine with an activated carboxylic acid or its derivative, such as an acyl chloride or anhydride. researchgate.net This reaction, known as N-acylation, is a robust and widely utilized method for generating new compounds with potentially unique chemical and physical properties.
The general reaction involves treating this compound with a suitable acylating agent, often in the presence of a base to neutralize the acid byproduct. The versatility of this approach lies in the vast number of commercially available or readily synthesizable carboxylic acids, allowing for the introduction of a wide range of functional groups and structural motifs onto the nitrogen atom.
Table 1: Examples of Amide Derivatives from this compound
| Acylating Agent | Resulting Amide Product Name |
| Acetyl Chloride | N-(2-(4-Methylphenyl)-2-phenylethyl)acetamide |
| Benzoyl Chloride | N-(2-(4-Methylphenyl)-2-phenylethyl)benzamide |
| Propanoyl Chloride | N-(2-(4-Methylphenyl)-2-phenylethyl)propanamide |
| Thiophene-2-carbonyl chloride | N-(2-(4-Methylphenyl)-2-phenylethyl)thiophene-2-carboxamide |
Formation of Schiff Base Ligands and Coordination Compounds
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov The primary amine of this compound readily undergoes this reaction with a variety of carbonyl compounds, yielding a class of Schiff base ligands. nih.gov The reaction is often catalyzed by a small amount of acid and involves the removal of a water molecule.
These Schiff base ligands are of significant interest in coordination chemistry due to the presence of the imine nitrogen, which can act as a donor atom to coordinate with metal ions. nih.govresearchgate.net Depending on the structure of the aldehyde or ketone used, the resulting ligand can be bidentate, tridentate, or polydentate, allowing for the formation of stable complexes with various transition metals such as manganese, copper, nickel, and cobalt. researchgate.netsemanticscholar.org The steric bulk provided by the 4-methylphenyl and phenyl groups can influence the coordination geometry and stability of the resulting metal complexes. researchgate.net
The synthesis of these coordination compounds typically involves reacting the pre-formed Schiff base ligand with a metal salt in a suitable solvent. researchgate.net The resulting complexes can exhibit diverse geometries, such as octahedral or tetrahedral, and possess unique spectroscopic and electronic properties. researchgate.netsapub.org
Table 2: Examples of Schiff Base Ligands Derived from this compound
| Carbonyl Compound | Resulting Schiff Base Product Name |
| Salicylaldehyde | 2-(((2-(4-Methylphenyl)-2-phenylethyl)imino)methyl)phenol |
| 2-Acetylpyridine | 1-(Pyridin-2-yl)-N-(2-(4-methylphenyl)-2-phenylethyl)ethan-1-imine |
| Vanillin | 4-Hydroxy-3-methoxy-N-(2-(4-methylphenyl)-2-phenylethyl)benzaldehyde imine |
| 2,6-Diformyl-4-methylphenol | 2,6-bis(((2-(4-Methylphenyl)-2-phenylethyl)imino)methyl)-4-methylphenol |
Table 3: Potential Coordination Compounds
| Schiff Base Ligand from Table 2 | Metal Salt | Potential Complex |
| 2-(((2-(4-Methylphenyl)-2-phenylethyl)imino)methyl)phenol | Copper(II) Chloride | Dichloro-bis(2-(((2-(4-Methylphenyl)-2-phenylethyl)imino)methyl)phenol)copper(II) |
| 1-(Pyridin-2-yl)-N-(2-(4-methylphenyl)-2-phenylethyl)ethan-1-imine | Nickel(II) Chloride | Dichloro-bis(1-(pyridin-2-yl)-N-(2-(4-methylphenyl)-2-phenylethyl)ethan-1-imine)nickel(II) |
| 2,6-bis(((2-(4-Methylphenyl)-2-phenylethyl)imino)methyl)-4-methylphenol | Manganese(II) Chloride | Chloro(2,6-bis(((2-(4-methylphenyl)-2-phenylethyl)imino)methyl)-4-methylphenol)manganese(II) |
Synthesis of Complex Polycyclic and Heterocyclic Derivatives
The this compound structure can be incorporated into more complex molecular frameworks, including polycyclic and heterocyclic systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest in materials science and medicinal chemistry. heteroletters.org The nitrogen atom of the primary amine is a key element for constructing nitrogen-containing heterocycles.
Several classic and modern synthetic reactions can be envisioned for this purpose. For example, derivatives of this amine could potentially undergo cyclization reactions to form fused ring systems. The synthesis of indole (B1671886) derivatives, for instance, can be achieved through various methods, such as the Fischer indole synthesis, by first converting the amine to a suitable hydrazine (B178648) derivative. nih.gov Similarly, the construction of quinazoline (B50416) or pyridine (B92270) ring systems can be achieved through multi-step synthetic sequences that utilize the amine as a key building block. heteroletters.orgmdpi.com
The synthesis of complex derivatives often involves a sequence of reactions. For example, the amine could first be acylated (as in 2.3.1), and the resulting amide could then undergo an intramolecular cyclization reaction to form a heterocycle. The synthesis of various oxadiazole, thiazole, and triazole derivatives often proceeds through such multi-step pathways involving intermediate Schiff bases or hydrazides. researchgate.netuobaghdad.edu.iq
Table 4: Representative Heterocyclic Scaffolds Potentially Derived from this compound
| Heterocyclic Class | Potential Synthetic Strategy | Representative Structure |
| Indole | Fischer Indole Synthesis from a corresponding hydrazone | 2-(4-Methylphenyl)-2-phenyl-1H-indole (hypothetical) |
| Pyrazole | Reaction with a 1,3-dicarbonyl compound | 1-(2-(4-Methylphenyl)-2-phenylethyl)-3,5-dimethyl-1H-pyrazole |
| Pyridine | Multi-step synthesis involving cyclocondensation | 2,4-bis(4-Methylphenyl)-6-phenyl-pyridine derivative (hypothetical) |
| Anthracene | Multi-step synthesis involving cyclization and aromatization | 9-(4-Methylphenyl)-2-phenylanthracene derivative (hypothetical) nih.gov |
Functionalization for Specific Research Probes
The 2-phenethylamine scaffold is a privileged structure found in many biologically active molecules. nih.gov Functionalizing this compound allows for the creation of specific research probes to study biological systems. This involves the strategic introduction of reporter groups, reactive moieties, or other functionalities to modulate the molecule's interaction with its environment or biological target.
One common strategy is the development of fluorescent probes. By attaching a fluorophore to the core structure, either at the amine or on one of the aromatic rings, the resulting molecule can be used to visualize biological processes or to quantify binding events. For example, a Schiff base derivative of the amine could be designed to act as a chemosensor, where the coordination with a specific metal ion induces a change in its fluorescent properties. semanticscholar.org
Another approach is photoaffinity labeling, where a photoreactive group is incorporated into the molecule. Upon photoactivation, this group forms a covalent bond with a nearby biological macromolecule, allowing for the identification of binding partners. The aromatic rings of this compound are suitable locations for introducing such photophores. nih.gov These functionalized probes are invaluable tools for chemical biology and drug discovery research.
Table 5: Strategies for Functionalization into Research Probes
| Functionalization Strategy | Example Modification | Potential Application |
| Fluorescent Labeling | Amidation with a fluorophore-containing carboxylic acid (e.g., Dansyl chloride) | Fluorescent probe for imaging or binding assays |
| Biotinylation | Acylation with a biotin (B1667282) derivative | Affinity-based purification of binding partners |
| Introduction of a Photoreactive Group | Substitution on a phenyl ring with a phenylazide or benzophenone (B1666685) group | Photoaffinity labeling to identify biological targets nih.gov |
| Isotopic Labeling | Synthesis with ¹³C or ²H enriched precursors | Use in metabolic studies or as internal standards for mass spectrometry |
Chiral Resolution and Enantiopurification Techniques for 2 4 Methylphenyl 2 Phenylethanamine
Diastereomeric Salt Formation and Crystallization-Based Resolution
One of the most traditional and widely used methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. libretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgnih.gov
Chiral acids are frequently employed as resolving agents for racemic amines. Commonly used agents include tartaric acid, camphorsulfonic acid, and mandelic acid. wikipedia.orglibretexts.org For instance, in the resolution of the structurally related 1-phenylethylamine, (S)-mandelic acid has been effectively used. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, which leads to the preferential crystallization of the less soluble diastereomeric salt. wikipedia.org The choice of the resolving agent is crucial and often determined empirically to achieve efficient separation. wikipedia.org After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.org
The choice of solvent plays a pivotal role in the success of diastereomeric salt resolution, as it can significantly influence the solubility of the diastereomeric salts and, consequently, the stereoselectivity of the crystallization process. nih.govresearchgate.net The ideal solvent or solvent mixture will maximize the solubility difference between the two diastereomers. For example, in the resolution of the drug duloxetine, a mixture of toluene (B28343) and methanol (B129727) is used with (S)-mandelic acid to precipitate the desired diastereomeric salt. wikipedia.org The effect of different solvents on the resolution outcome is a key area of investigation for optimizing the separation of chiral amines. researchgate.net Research on various amine resolutions has shown that subtle changes in the solvent system, such as the addition of a third solvent, can alter the chiral recognition and improve resolution efficiency. researchgate.net
While specific studies on the Dielectrically Controlled Resolution (DCR) of 2-(4-Methylphenyl)-2-phenylethanamine are not available, this methodology represents an advancement in crystallization-based resolutions. DCR leverages the dielectric properties of the solvent to control the supersaturation and crystallization of the desired diastereomer. This technique can potentially offer a more controlled and efficient separation compared to traditional crystallization methods. Further research would be needed to apply and optimize DCR for the resolution of 1,2-diarylethylamines.
Kinetic Resolution Strategies
Kinetic resolution is another powerful strategy for separating enantiomers, which relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched. wikipedia.org
Enzymatic kinetic resolution is a widely adopted method due to the high enantioselectivity of enzymes. wikipedia.org Lipases, in particular, have been extensively used for the resolution of primary amines. For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in the kinetic resolution of various primary amines through acylation. nih.gov In a typical procedure, the racemic amine is reacted with an acyl donor in the presence of the lipase. One enantiomer is selectively acylated, allowing for its separation from the unreacted enantiomer. Chemoenzymatic dynamic kinetic resolution (DKR) processes, which combine enzymatic resolution with in-situ racemization of the slower-reacting enantiomer using a metal catalyst, have been developed to achieve theoretical yields of up to 100% of a single enantiomer. nih.gov
Table 1: Enzymatic Kinetic Resolution of Primary Amines using Lipase Data based on studies of related primary amines.
| Enzyme | Acylating Agent | Substrate (Related Amine) | Result | Reference |
| Candida antarctica Lipase B (CALB) | Ethyl acetate | (±)-8-amino-5,6,7,8-tetrahydroquinoline | 45% yield of >97% ee acylated amine | wikipedia.org |
| Lipase | Ethyl acetate | Various unfunctionalized primary amines | High yield and high enantioselectivity of the amide | nih.gov |
Non-enzymatic kinetic resolution offers an alternative to enzymatic methods and has seen significant development. rsc.org These protocols often involve the use of chiral acylating agents or catalysts. ethz.ch For instance, chiral hydroxamic acids have been developed as effective enantioselective acylating agents for the kinetic resolution of N-heterocycles. ethz.ch Another approach utilizes chiral catalysts, such as a derivative of 4-(dimethylamino)pyridine (DMAP), to catalyze the enantioselective acylation of racemic alcohols, a principle that has been extended to amines using a PPY* catalyst. wikipedia.org These methods provide a valuable toolkit for the resolution of a wide range of chiral amines under various reaction conditions. acs.org
Chromatographic Enantioseparation Methods
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analytical determination of enantiomeric purity and for the preparative isolation of the enantiomers of this compound. The efficacy of this method hinges on the selection of a suitable chiral stationary phase (CSP) that can induce differential interactions with the two enantiomers, leading to their separation.
Research into the enantioseparation of chiral amines has demonstrated the utility of various classes of CSPs, including those based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, and Pirkle-type phases. nih.govyakhak.org Polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives, are widely recognized for their broad enantiorecognition capabilities for a diverse range of chiral compounds, including amines. yakhak.org The separation mechanism on these phases often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are influenced by the structure of the analyte and the composition of the mobile phase. researchgate.net
For the specific enantioseparation of this compound, a Pirkle-type CSP has been noted. One such stationary phase is derived from the target compound itself, specifically the (R)-1-phenyl-2-(4-methylphenyl)ethylamine amide derivative of (S)-valine. nih.gov This type of CSP separates enantiomers through mechanisms that include hydrogen bonding and π-π stacking interactions. The resolution is highly dependent on the mobile phase composition, typically a mixture of a non-polar organic solvent like hexane (B92381) and a polar modifier such as isopropanol.
The mobile phase composition is a critical parameter that is optimized to achieve baseline separation. For chiral amines, the addition of small amounts of basic or acidic modifiers to the mobile phase is a common strategy to improve peak shape and resolution. researchgate.net
Both analytical and preparative scale separations can be developed. Analytical methods aim to quantify the enantiomeric excess (e.e.) with high accuracy, using standard column dimensions and flow rates. Preparative HPLC employs larger columns and higher flow rates to isolate multigram quantities of the desired enantiomer with high purity, which is essential for further chemical synthesis or biological studies.
The following data table outlines representative conditions for the analytical and preparative chiral HPLC separation of this compound, based on established methodologies for similar chiral amines.
Interactive Data Table: Chiral HPLC Parameters for this compound Resolution
| Parameter | Analytical Scale | Preparative Scale |
| Chiral Stationary Phase (CSP) | (R)-1-phenyl-2-(4-methylphenyl)ethylamine amide derivative of (S)-valine on silica (B1680970) gel | (R)-1-phenyl-2-(4-methylphenyl)ethylamine amide derivative of (S)-valine on silica gel |
| Column Dimensions (mm) | 4.6 x 250 | 20 x 250 |
| Particle Size (µm) | 5 | 10 |
| Mobile Phase | Hexane / Isopropanol | Hexane / Isopropanol |
| Composition (v/v) | 90:10 | 95:5 |
| Flow Rate (mL/min) | 1.0 | 15.0 |
| Detection | UV at 220 nm | UV at 230 nm |
| Column Temperature (°C) | 25 | Ambient |
| Objective | Enantiomeric Purity Determination | Enantiomer Isolation |
Spectroscopic and Structural Elucidation in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. ufz.de It provides detailed information about the carbon-hydrogen framework of a molecule.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides foundational information about the chemical environment of individual protons and carbon atoms. For 2-(4-Methylphenyl)-2-phenylethanamine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and p-tolyl rings, a singlet for the tolyl-methyl group, and signals for the methine (CH) and methylene (B1212753) (CH₂) protons of the ethylamine (B1201723) backbone. The amine (NH₂) protons might appear as a broad singlet.
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms. harvard.edu
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, confirming the connection between the methine (CH) proton and the adjacent methylene (CH₂) protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom in the ¹³C spectrum based on its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are close to each other, which can help in determining the molecule's preferred conformation in solution. harvard.edu
Illustrative ¹H NMR Data for this compound This table is illustrative, based on known chemical shift ranges for similar structural motifs, as specific experimental data for this compound is not widely available in the cited literature.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.10-7.40 | Multiplet | 9H | Aromatic Protons (Phenyl + p-Tolyl) |
| ~4.20 | Triplet | 1H | Methine Proton (-CH-) |
| ~3.10 | Doublet | 2H | Methylene Protons (-CH₂-) |
| ~2.30 | Singlet | 3H | Methyl Protons (-CH₃) |
| ~1.50 | Broad Singlet | 2H | Amine Protons (-NH₂) |
Illustrative ¹³C NMR Data for this compound This table is illustrative, based on known chemical shift ranges, as specific experimental data for this compound is not widely available in the cited literature.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~143-145 | Aromatic C (Quaternary, C-Ph) |
| ~138-140 | Aromatic C (Quaternary, C-Tolyl) |
| ~136-138 | Aromatic C (Quaternary, C-CH₃) |
| ~127-130 | Aromatic CHs |
| ~55-60 | Methine Carbon (-CH-) |
| ~45-50 | Methylene Carbon (-CH₂-) |
| ~21 | Methyl Carbon (-CH₃) |
Since this compound possesses a chiral center at the carbon atom bearing the two aryl groups, it exists as a pair of enantiomers. In chiral research and synthesis, it is often necessary to separate these enantiomers (a process known as resolution) or determine their relative proportions (enantiomeric excess). A common method involves reacting the racemic amine with a chiral resolving agent, such as an optically pure acid like (S)-Mosher acid, to form a mixture of diastereomeric salts. rsc.org
These resulting diastereomers are chemically distinct entities and, unlike enantiomers, have different physical properties and can be distinguished by NMR spectroscopy. rsc.org The protons and carbons near the newly formed salt linkage and the original chiral center will exist in slightly different chemical environments in each diastereomer, leading to separate signals in the NMR spectrum. nih.gov By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original amine can be accurately quantified. This technique is fundamental for assessing the success of asymmetric syntheses or chiral resolutions. nih.govmdpi.com
Mass Spectrometry (MS) Techniques for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules. rsc.org For this compound, analysis in positive ion mode would be expected to readily generate the protonated molecule, [M+H]⁺. The exact mass of this ion, as determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of the molecule. rsc.org
While ESI is a soft technique, fragmentation can be induced in the mass spectrometer. For phenethylamine (B48288) derivatives, a characteristic fragmentation pathway is the loss of ammonia (B1221849) (NH₃) from the protonated molecule. ufz.de Another common fragmentation would be the cleavage of the Cα-Cβ bond, leading to the formation of a highly stable diarylmethyl (benzhydryl-type) cation.
Predicted ESI-MS Fragmentation for this compound This table is illustrative and based on general fragmentation principles for phenethylamines.
| m/z (Predicted) | Ion |
|---|---|
| 212.14 | [M+H]⁺ |
| 195.12 | [M+H - NH₃]⁺ |
| 181.10 | [M - CH₂NH₂]⁺ |
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. hpst.cz It is a benchmark method for the analysis of volatile and semi-volatile compounds. Primary amines like this compound can sometimes exhibit poor peak shape in GC, but this can be improved through derivatization, such as conversion to an acetamide (B32628) or a trimethylsilyl (B98337) (TMS) derivative. hmdb.ca
In GC-MS, ionization is typically achieved by electron ionization (EI), a high-energy process that causes extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, the most prominent peak in the EI mass spectrum would likely correspond to the cleavage of the Cα-Cβ bond, yielding the stable 4-methyl-benzhydryl cation. This fragmentation pattern is highly diagnostic for this class of compounds.
Infrared (IR) Spectroscopy for Functional Group Identification and Mechanistic Insights
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would be characterized by several key absorption bands. The primary amine (-NH₂) group gives rise to a characteristic pair of N-H stretching bands in the region of 3300-3500 cm⁻¹, as well as an N-H bending vibration around 1600 cm⁻¹. The aromatic rings would be identified by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Primary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic |
| ~1600 | N-H Bend | Primary Amine |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| ~1000 - 1250 | C-N Stretch | Amine |
Optical Rotation Studies for Chiral Purity and Configuration Determination
Optical rotation is a critical analytical technique for characterizing chiral molecules such as this compound. As this compound possesses a stereocenter, it can exist as two non-superimposable mirror images, known as enantiomers ((R)- and (S)-isomers). These enantiomers rotate the plane of polarized light in equal but opposite directions. The measurement of this rotation, known as the specific rotation ([α]), is a fundamental property used to assess the enantiomeric purity and assign the absolute configuration of a sample.
The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, can be achieved through techniques like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. For instance, in a related compound, α-phenylethylamine, the use of a chiral solvating agent in NMR caused the methyl group signals of the two enantiomers to appear at different chemical shifts, allowing for the integration of their respective peak areas to determine enantiomeric purity.
Once a sample is determined to be enantiomerically pure, its specific rotation is measured using a polarimeter. This value is a characteristic physical constant for the compound under specified conditions (e.g., temperature, solvent, concentration, and wavelength of light). By comparing the measured specific rotation to literature values for the pure enantiomers, the absolute configuration of the compound can be confirmed.
Below is a table illustrating how optical rotation data for the enantiomers of this compound would be presented.
| Enantiomer | Specific Rotation ([α]) | Conditions (Concentration, Solvent, Temperature, Wavelength) |
| (R)-2-(4-Methylphenyl)-2-phenylethanamine | Data Not Reported | N/A |
| (S)-2-(4-Methylphenyl)-2-phenylethanamine | Data Not Reported | N/A |
Note: Specific experimental values for the optical rotation of this compound enantiomers are not available in the cited literature.
Solid-State Characterization Methods in Chemical Research
The characterization of a compound in its solid state is crucial for understanding its physical properties, such as melting point, crystal structure, and thermal stability. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide thermodynamic information about the material.
Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to determine the thermal stability and composition of materials. A TGA instrument heats a sample on a high-precision balance, and the resulting mass loss is plotted against temperature, generating a TGA curve.
For this compound, a TGA scan would reveal the temperature at which the compound begins to decompose. The resulting thermogram would show a stable baseline at lower temperatures, followed by a sharp drop in mass at the onset of thermal decomposition. This provides critical information about the upper-temperature limit of the compound's stability. The analysis can also reveal the presence of residual solvents or impurities that would volatilize at temperatures below the decomposition point of the primary compound.
The table below outlines the key parameters obtained from a TGA experiment.
| Parameter | Description | Value for this compound |
| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | Data Not Reported |
| Temperature of Max Loss Rate | The temperature at which the rate of mass loss is highest. | Data Not Reported |
| Residual Mass | The percentage of mass remaining at the end of the experiment. | Data Not Reported |
Note: Specific experimental TGA data for this compound is not available in the cited literature.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is a highly sensitive method used to study thermal transitions in a material, such as melting, crystallization, and glass transitions.
When analyzing a crystalline solid like this compound, a DSC thermogram would typically show a sharp endothermic peak corresponding to the melting point of the compound. The temperature at the peak of this transition is the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. The sharpness of the melting peak can also provide an indication of the sample's purity. Impurities tend to broaden the melting range and lower the melting point. Furthermore, DSC can identify different polymorphic forms of a compound, as different crystal structures will exhibit distinct melting points and enthalpies of fusion.
The following table summarizes the type of data obtained from a DSC analysis.
| Thermal Transition | Parameter | Description | Value for this compound |
| Melting | Melting Point (Tm) | Temperature at which the solid becomes a liquid. | Data Not Reported |
| Melting | Enthalpy of Fusion (ΔHfus) | Heat absorbed during the melting process. | Data Not Reported |
Note: Specific experimental DSC data for this compound is not available in the cited literature.
Computational Chemistry and Reaction Mechanism Investigations of 2 4 Methylphenyl 2 Phenylethanamine and Its Reactions
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict various molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. For 2-(4-methylphenyl)-2-phenylethanamine, DFT calculations can illuminate its fundamental chemical nature.
Analysis of Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity. nih.gov
In a computational study of the related amphetamine and methamphetamine molecules complexed with cucurbit youtube.comuril, DFT calculations revealed that upon complexation, the LUMO is shifted to a lower energy and stabilized. nih.gov This results in a decrease in the HOMO-LUMO gap, suggesting a change in the electronic properties and reactivity of the guest molecule within the host. nih.gov For this compound, a similar analysis would be invaluable in predicting its reactivity in various chemical environments. The table below illustrates typical HOMO-LUMO energy values that could be expected from such a DFT analysis on analogous compounds.
| Compound/Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Amphetamine (illustrative) | -6.5 | -0.5 | 6.0 |
| Methamphetamine (illustrative) | -6.4 | -0.4 | 6.0 |
| Amphetamine@Host (illustrative) | -6.3 | -1.0 | 5.3 |
This table presents illustrative data for amphetamine and its complex to demonstrate the type of information obtained from HOMO-LUMO analysis. Actual values for this compound would require specific calculations.
Charge Distribution Analysis (e.g., Mulliken Charges)
Mulliken charge analysis is a method for estimating partial atomic charges in a molecule, providing insight into the distribution of electrons and identifying potential sites for electrophilic or nucleophilic attack. While no direct Mulliken charge analysis for this compound is available in the reviewed literature, studies on similar molecules demonstrate the utility of this approach. For instance, in a DFT study of a different phenylethylamine derivative, Mulliken population analysis was used to understand the charge distribution and intramolecular interactions. researchgate.net
Such an analysis for this compound would likely reveal a negative charge on the nitrogen atom of the amine group, making it a nucleophilic center. The aromatic rings would exhibit a more complex charge distribution, with certain carbon atoms being more susceptible to electrophilic substitution. The table below provides a hypothetical Mulliken charge distribution for key atoms in this compound, based on general principles.
| Atom | Hypothetical Mulliken Charge (a.u.) |
| Nitrogen (Amine) | -0.8 |
| Carbon (alpha to N) | +0.2 |
| Carbon (ipso-phenyl) | +0.1 |
| Carbon (para-phenyl) | -0.1 |
| Carbon (methyl on tolyl) | -0.2 |
This table contains hypothetical Mulliken charge values for illustrative purposes. Accurate charges would be obtained from a specific DFT calculation on this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable tools for studying how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. nih.gov Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the stability of the ligand-receptor complex over time. nih.gov
Studies on amphetamine and its analogs have utilized these techniques to understand their interactions with targets like the dopamine (B1211576) transporter (DAT) and monoamine oxidase B (MAO B). researchgate.netresearchgate.net For example, molecular docking of amphetamine into the DAT has shown specific hydrogen bonding and hydrophobic interactions that are crucial for its binding. researchgate.net Similarly, a docking study of amphetamine with MAO B revealed a binding affinity with a free energy of binding of -6.25 kcal/mol. researchgate.net
For this compound, these simulations could predict its binding mode and affinity to various central nervous system receptors. The additional 4-methylphenyl group compared to amphetamine would likely lead to different binding interactions and potencies. The following table illustrates the kind of data that can be obtained from molecular docking studies on analogous compounds.
| Ligand | Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Illustrative) |
| Amphetamine | MAO B | -6.25 | Tyr398, Tyr435 |
| Cathine | MAO B | -6.05 | Tyr398, Tyr435 |
| Cathinone | MAO B | -6.24 | Tyr398, Tyr435 |
Data in this table is derived from a study on amphetamine and related compounds with MAO B and serves as an example of docking results. researchgate.net
Mechanistic Pathways Elucidation of Synthetic Transformations
Computational chemistry is also pivotal in elucidating the detailed mechanisms of chemical reactions, including the synthesis of chiral amines like this compound.
Transition State Analysis and Energy Profiles
Understanding a reaction mechanism involves identifying the transition states (TS), which are the highest energy points along the reaction coordinate. DFT calculations can be used to locate and characterize these transition states, providing their geometries and energies. This information allows for the construction of a reaction energy profile, which maps the energy changes as reactants are converted into products.
For the synthesis of chiral amines, computational studies have been instrumental in explaining the stereoselectivity of various catalytic reactions. nih.govacs.org For instance, in proline-catalyzed asymmetric reactions, DFT calculations have been used to model the transition states and explain why one enantiomer is formed preferentially. acs.org The stability of different transition state models, often involving hydrogen bonding, can be compared to predict the observed stereochemical outcome. acs.org While specific transition state analyses for the synthesis of this compound were not found, the principles from related asymmetric syntheses are directly applicable.
Solvent Effects in Reaction Mechanisms
The choice of solvent can significantly influence the rate and outcome of a chemical reaction. researchgate.net Computational models can incorporate solvent effects, either implicitly (using a continuum model) or explicitly (by including individual solvent molecules). These models help to understand how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. researchgate.net
A study on the reaction of phenylethylamine with methyl acrylate (B77674) demonstrated that the reaction rate is considerably influenced by the polarity of the solvent, with polar solvents accelerating the reaction. researchgate.net For the synthesis of this compound, computational studies incorporating solvent effects could help in optimizing reaction conditions by predicting the most suitable solvent for achieving high yield and selectivity. The stabilization of charged intermediates or transition states by polar solvents is a key factor that can be quantitatively assessed through these computational methods.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at revealing the mathematical connection between the structural or physicochemical properties of a series of chemical compounds and their biological activities. ijert.orgijert.org These models are instrumental in predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules. ijert.org For a compound series derived from this compound, QSAR studies can elucidate the key molecular features that govern their interactions with a specific biological target.
The fundamental principle of QSAR is that the variations in the biological response elicited by a group of congeneric compounds are directly related to the changes in their molecular features. ijert.org These features are quantified by numerical values known as molecular descriptors. nih.gov A QSAR model is essentially a mathematical equation that correlates these descriptors with the observed biological activity.
2D and 3D-QSAR Methodologies
QSAR methodologies can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches, depending on the nature of the molecular descriptors employed. nih.gov
2D-QSAR
Two-dimensional QSAR models utilize descriptors that are derived from the 2D representation of a molecule, without consideration for its three-dimensional conformation. nih.gov These descriptors are typically categorized as constitutional, topological, electrostatic, and quantum-chemical, among others. nih.govucsb.edu
Constitutional Descriptors: These are the most basic descriptors and include properties like molecular weight, number of atoms, number of specific atom types (e.g., carbon, oxygen), and counts of single or double bonds.
Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule, reflecting its size, shape, and degree of branching.
Electrostatic Descriptors: Properties related to the charge distribution within the molecule, such as partial charges on atoms, fall under this category. ucsb.edu
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. ucsb.eduresearchgate.net
The development of a 2D-QSAR model for a series of this compound analogs would involve calculating a wide array of these descriptors for each compound. Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to build a linear equation that best correlates a selection of these descriptors with the measured biological activity (e.g., IC₅₀ values). nih.govnih.gov
A hypothetical 2D-QSAR study on a series of this compound derivatives might yield an equation similar to:
log(1/IC₅₀) = 0.75 * (XlogP) - 0.21 * (TPSA) + 1.54 * (SpMax_E) + 2.89
This equation would suggest that the biological activity is positively influenced by the lipophilicity (XlogP) and a specific topological descriptor (SpMax_E), while being negatively impacted by the topological polar surface area (TPSA).
The statistical quality and predictive power of the generated model are assessed using several parameters. google.com The coefficient of determination (R²) indicates the goodness of fit, while the cross-validated correlation coefficient (q² or Q²) obtained through methods like leave-one-out (LOO) cross-validation assesses the model's internal predictive ability. google.commdpi.com An external validation step, using a set of compounds not included in the model training, provides a measure of the model's robustness and real-world predictive power, often denoted as R²_pred. google.com
Table 1: Illustrative 2D-QSAR Model Statistics for a Hypothetical Series of this compound Derivatives
| Parameter | Value | Description |
| R² | 0.937 | Coefficient of determination, indicating a strong correlation between descriptors and activity for the training set. nih.gov |
| q² | 0.862 | Cross-validated correlation coefficient, suggesting good internal predictive ability. nih.gov |
| R²_pred | 0.785 | Predictive R² for an external test set, indicating robust predictive power. |
| F-statistic | 199.812 | Fisher statistic, showing the statistical significance of the regression model. nih.gov |
| Standard Error (s) | 0.255 | The standard deviation of the residuals, indicating the precision of the model's predictions. nih.gov |
3D-QSAR
Three-dimensional QSAR methods take the analysis a step further by considering the 3D structure of the molecules and how they interact with the surrounding space, which mimics the active site of a biological target. slideshare.net The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netunicamp.br
To perform a 3D-QSAR study on this compound derivatives, the three-dimensional structures of all compounds in the series must first be aligned based on a common substructure or a pharmacophore model. unicamp.br
CoMFA (Comparative Molecular Field Analysis): In CoMFA, the aligned molecules are placed in a 3D grid. slideshare.netslideshare.net At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom (e.g., a sp³ carbon atom with a +1 charge) are calculated. These energy values serve as the descriptors. unicamp.br The large matrix of descriptors is then correlated with the biological activity using PLS analysis. slideshare.net The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. slideshare.net For instance, a green contour in a steric map might indicate that bulky substituents are favored in that region for enhanced activity.
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is similar to CoMFA but calculates similarity indices at the grid points using a Gaussian function, which avoids some of the issues with the steep potential functions used in CoMFA. unicamp.br In addition to steric and electrostatic fields, CoMSIA can also compute hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive picture of the structural requirements for activity. nih.gov
The statistical validation of 3D-QSAR models is similar to that of 2D models, relying on parameters like q², r², and the F-statistic. nih.gov
Table 2: Illustrative Statistical Results for a Hypothetical 3D-QSAR (CoMFA/CoMSIA) Study on this compound Analogs
| Model | q² | r² | F-statistic | Standard Error of Estimate (SEE) | Field Contributions |
| CoMFA | 0.607 | 0.981 | 149.222 | 0.094 | Steric: 55%, Electrostatic: 45% |
| CoMSIA | 0.548 | 0.909 | 101.992 | 0.373 | Steric: 17.4%, Electrostatic: 43.0%, Hydrophobic: 28.4%, H-Bond Donor: 11.2% nih.gov |
These QSAR models, once validated, serve as powerful predictive tools. nih.gov They can be used to estimate the biological activity of yet-to-be-synthesized derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and thus streamlining the drug discovery process. ijert.orgacs.org
Structure Activity Relationship Sar Paradigms of Phenylethylamine Scaffolds in Academic Studies
General Principles of Structural Modulations on Biological Activity
The biological activity of phenylethylamine derivatives is governed by the interplay of its three main structural components: the phenyl ring, the ethylamine (B1201723) side chain, and the terminal amino group. Modifications to any of these regions can profoundly impact the compound's affinity for its molecular target, its intrinsic activity (e.g., as an agonist or antagonist), and its pharmacokinetic properties.
Key principles of structural modulation include:
Aromatic Ring Substitution: Introducing substituents onto the phenyl ring can alter the molecule's electronic properties, lipophilicity, and steric profile. These changes influence how the molecule fits into a receptor's binding pocket and can introduce new interactions, such as hydrogen bonds or van der Waals forces. For instance, substitutions at the meta and para positions of the phenyl ring can have significant effects on affinity for receptors like the 5-HT₂A receptor. nih.gov
Side Chain Modification: Alterations to the ethylamine side chain, such as the addition of alkyl or hydroxyl groups, can affect the molecule's conformation and metabolic stability. For example, adding a methyl group to the alpha-carbon (the carbon adjacent to the phenyl ring) can protect the compound from degradation by enzymes like monoamine oxidase (MAO). subharti.org
N-Substitution: The amino group is often crucial for forming a salt bridge or hydrogen bond with the biological target. nih.gov Adding substituents to the nitrogen atom (N-alkylation) can modulate binding affinity and selectivity. For example, in a study of dopamine (B1211576) reuptake inhibitors, compounds with smaller, ring-sized groups at the alkylamine position showed stronger inhibitory activities. nih.gov
Investigating the Role of Aromatic and Alkyl Substituents in Functional Modulation
The specific nature and position of substituents on the phenylethylamine scaffold are critical in determining the compound's functional activity. Academic studies have systematically explored these relationships to fine-tune the interaction of these molecules with various receptors and transporters.
Aromatic Substituents: The substitution pattern on the phenyl ring is a key determinant of binding affinity and selectivity. In studies of phenethylamine (B48288) derivatives targeting the serotonin (B10506) 5-HT₂A receptor, alkyl or halogen groups at the para position of the phenyl ring were found to have a positive effect on binding affinity. nih.govresearchgate.net Conversely, placing an alkoxy or nitro group at the R¹ position (referring to a specific substitution position in the study) decreased affinity. nih.gov In a different context, for dopamine transporter (DAT) inhibitors, compounds with an unsubstituted phenyl ring or a thiophenyl group showed more potent inhibition compared to those with other substituted phenyl groups. nih.govkoreascience.krnih.gov Specifically, the presence of a methoxy (B1213986) group on the aromatic ring led to very weak or no inhibition of dopamine reuptake. biomolther.org
Alkyl and Amine Substituents: Modifications to the ethylamine side chain and the terminal amine also play a pivotal role. In the pursuit of potent dopamine reuptake inhibitors, it was discovered that compounds with longer alkyl chains at certain positions demonstrated stronger inhibitory activity. nih.govkoreascience.krnih.gov For instance, in one series of compounds, inhibitory potency increased in the order of ethyl < propyl < pentyl < hexyl. nih.gov Furthermore, the size of the amine group was found to be important; a derivative with a five-membered pyrrolidine (B122466) ring was more potent than one with a six-membered piperazine (B1678402) ring. nih.gov The replacement of a phenyl ring with a larger naphthyl ring also favorably influenced inhibitory activity. nih.gov
These findings highlight that a delicate balance of steric and electronic properties, dictated by the specific substituents, is necessary to achieve optimal interaction with a biological target.
Influence of Stereochemistry on Molecular Recognition and Activity
Many biologically active phenylethylamine derivatives are chiral, meaning they exist as non-superimposable mirror images called enantiomers (e.g., (R)- and (S)-forms). nih.gov The three-dimensional arrangement of atoms is critical, as biological targets like receptors and enzymes are themselves chiral and often exhibit a high degree of stereoselectivity, leading to significant differences in activity between enantiomers. rsc.orgacs.org
The influence of stereochemistry is evident in the interaction of phenylethylamine derivatives with the human dopamine transporter (hDAT). Docking simulations for a potent DAT inhibitor, compound 9 from a research study, predicted that the (S)-form binds more stably to the transporter than the (R)-form. nih.govresearchgate.netbiomolther.org This superior fit into the binding site, which is lined by specific helices of the transporter protein, is thought to be responsible for its higher inhibitory activity. nih.govnih.gov The amine group and oxygen atoms of the ligand are often involved in crucial interactions with specific amino acid residues of the receptor, such as aspartate and serine. nih.govplos.org
Similarly, in the synthesis of other chiral molecules, the stereochemistry of the phenylethylamine-derived starting material can direct the stereochemical outcome of the final product. nih.gov This principle is fundamental in asymmetric synthesis, where a chiral auxiliary like α-phenylethylamine is used to control the formation of a specific enantiomer of the target molecule. nih.gov The ability of biological systems to distinguish between enantiomers underscores the importance of considering stereochemistry in the design and development of new drugs.
Development of Structure-Activity Hypotheses for Lead Compound Optimization
The process of drug discovery often begins with a "lead compound," a molecule that shows a desired biological effect but may have suboptimal potency, selectivity, or pharmacokinetic properties. subharti.org SAR studies provide the essential data to form structure-activity hypotheses, which are educated predictions about how molecular modifications will affect biological activity. These hypotheses are crucial for guiding the lead optimization process. subharti.org
The development of these hypotheses involves:
Identifying the Pharmacophore: The first step is to determine the key functional groups and their spatial arrangement that are essential for binding to the target and eliciting a biological response. subharti.org This is achieved by systematically altering or removing parts of the lead compound and observing the effect on activity. subharti.org
Mapping the Binding Site: By analyzing how a series of related compounds interact with the target, researchers can infer the characteristics of the binding site, such as the presence of hydrophobic pockets, hydrogen bond donors or acceptors, and regions sensitive to steric bulk.
Formulating Predictive Models: The collected SAR data can be used to build qualitative or quantitative models (QSAR) that predict the activity of novel, unsynthesized compounds. This allows chemists to prioritize the synthesis of compounds that are most likely to have improved properties.
For phenylethylamine scaffolds, a general hypothesis might be that increasing the lipophilicity of a particular region of the molecule will enhance its interaction with a hydrophobic pocket in the receptor. For example, in a study on 5-HT₇ receptor agents, certain lipophilic substituents (like SCH₃, CH(CH₃)₂, CH₃) led to high-affinity agonists, while more polar substituents (like OH) resulted in antagonists. ebi.ac.uk These hypotheses are iteratively tested and refined through the synthesis and biological evaluation of new derivatives, leading to the optimization of the lead compound into a potential drug candidate.
Specific SAR Studies on Phenylethylamine Derivatives (e.g., Dopamine Reuptake Inhibition, Anti-inflammatory Activity)
The versatility of the phenylethylamine scaffold is demonstrated by its application in developing agents for a wide range of biological targets, including neurotransmitter transporters and mediators of inflammation.
Dopamine Reuptake Inhibition: The dopamine transporter (DAT) is a major target for psychoactive agents. biomolther.org Numerous studies have explored the SAR of phenylethylamine derivatives as DAT inhibitors. nih.govkoreascience.krnih.gov A 2022 study analyzed 29 β-phenethylamine derivatives and identified key structural features for inhibiting dopamine reuptake. nih.govresearchgate.net The study divided the compounds into three groups: arylalkylamines, 2-(alkyl amino)-1-arylalkan-1-one derivatives, and alkyl 2-phenyl-2-(piperidin-2-yl)acetate derivatives. biomolther.org
Key findings from this research include:
Aromatic Group: The inhibitory effect was generally stronger for compounds with phenyl or thiophenyl groups compared to other substituted phenyl groups at the aromatic position. nih.govkoreascience.krnih.gov
Alkyl Group: Longer alkyl groups at the R2 position (a specific point of substitution) and smaller ring sizes at the alkylamine position enhanced inhibitory activity. nih.govkoreascience.krnih.gov
Stereochemistry: Docking simulations showed that the (S)-enantiomer of one of the most potent inhibitors (compound 9) had a more stable binding configuration within the hDAT protein than the (R)-enantiomer. nih.govnih.govbiomolther.org
These detailed SAR studies provide a blueprint for designing novel DAT inhibitors with specific activity profiles.
Anti-inflammatory Activity: While less common than neurological applications, phenylethylamine derivatives have also been investigated for their anti-inflammatory potential. Inflammation is a complex biological response, and compounds that can modulate it are of significant therapeutic interest. researchgate.net For example, some piperidine (B6355638) derivatives, which can be related to certain modified phenylethylamines, have been synthesized and evaluated as anti-inflammatory agents by targeting tachykinin receptors. researchgate.net Although direct SAR studies on 2-(4-Methylphenyl)-2-phenylethanamine for anti-inflammatory activity are not widely published, the broader class of phenethylamines has been explored. For instance, fenoterol, a phenylethylamine derivative, has been shown to exhibit anti-inflammatory effects through its interaction with β-arrestin-2 and the inhibition of specific cellular pathways.
The exploration of phenylethylamine derivatives in diverse therapeutic areas like inflammation highlights the broad potential of this chemical scaffold in medicinal chemistry.
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as Chiral Building Blocks in Asymmetric Synthesis
Chiral amines are fundamental tools in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. These amines can be used as chiral auxiliaries, reagents, or catalysts to control the stereochemical outcome of a reaction. The structure of 2-(4-Methylphenyl)-2-phenylethanamine, which contains a stereogenic center adjacent to an amine group, makes it a suitable candidate for such applications.
In asymmetric synthesis, a chiral auxiliary, such as a chiral amine, can be temporarily incorporated into a substrate molecule to direct a subsequent chemical transformation to one of two possible stereochemical pathways. After the desired stereochemistry is set, the auxiliary is removed. This strategy is widely employed in the synthesis of enantiomerically pure compounds. For instance, related chiral amines like (R)-α-methylphenethylamine have been successfully used as chiral auxiliaries in the synthesis of other complex chiral molecules. google.com In one such process, the chiral amine reacts with a ketone to form an imine, which is then hydrogenated to create a new chiral center with high stereoselectivity. google.com The original chiral auxiliary is later cleaved to yield the desired product. google.com
While specific, documented applications of this compound as a chiral building block are not extensively detailed in current literature, its structural analogy to well-established chiral auxiliaries suggests its potential utility in this field. moldb.com The development of synthetic routes using such building blocks is crucial for producing enantiomerically pure pharmaceuticals and other specialty chemicals.
Precursor for Bioactive Molecule Development in Medicinal Chemistry
The 2-phenethylamine scaffold is a ubiquitous and vital structural motif in medicinal chemistry, forming the core of numerous endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as a vast array of pharmaceutical agents. nih.gov The concept of bioisosteric replacement, where one part of a molecule is swapped for another with similar physical or chemical properties, is a key strategy in drug design, and the 2-phenethylamine framework is a frequent subject of such modifications. beilstein-journals.org
Derivatives of 1,2-diphenylethylamine (B1359920) and other 2-phenethylamines are explored for their potential to interact with a wide range of biological targets. beilstein-journals.org Research in this area has led to the development of compounds screened as N-methyl-D-aspartate (NMDA) channel blockers, which are relevant to neurological disorders. beilstein-journals.org The strategic modification of the phenethylamine (B48288) structure, including substitutions on the aromatic rings or the ethylamine (B1201723) chain, allows chemists to fine-tune the pharmacological properties of a molecule to enhance potency, selectivity, or pharmacokinetic profiles. nih.gov
Given that this compound is a diaryl-substituted phenethylamine, it serves as a valuable precursor for creating new molecular entities for drug discovery programs. By modifying its structure, researchers can generate libraries of novel compounds to be tested against various therapeutic targets.
Table 1: Examples of Bioactive Phenethylamine Derivatives and Their Targets
| Derivative Class/Example | Therapeutic Target/Application | Reference |
|---|---|---|
| 1,2-Diphenylethylamine Derivatives | NMDA Channel Blockers | beilstein-journals.org |
| Betahistine (a 2-(2-aminoethyl)pyridine) | Histamine H3 Receptor (Vestibular Disorders) | beilstein-journals.org |
| Histaprodifen | Histamine H1 Receptor Agonist | beilstein-journals.org |
Role in the Synthesis of Specialty Polymers and Materials
Functional monomers derived from phenethylamines can be used to synthesize specialty polymers with tailored properties. A key application in this area is the creation of Molecularly Imprinted Polymers (MIPs). MIPs are materials synthesized in the presence of a template molecule, resulting in cavities that are specifically shaped to recognize and bind to that template or structurally similar compounds.
Research has demonstrated the synthesis of MIPs using functionalized phenethylamine derivatives. mdpi.com For example, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide has been used as a functionalized template monomer. mdpi.com This monomer was copolymerized with a cross-linker, and subsequent removal of the template residue created a polymer with a high affinity for target molecules like tyramine (B21549) and L-norepinephrine. mdpi.com This covalent imprinting strategy showcases how the phenethylamine structure can be integrated into a polymer matrix to impart specific molecular recognition capabilities. mdpi.com
Similarly, other phenethylamine derivatives containing polymerizable groups, such as vinyl functionalities, could be employed. researchgate.net While direct polymerization of this compound would require prior functionalization (e.g., by adding a vinyl or acrylate (B77674) group), its core structure is a viable starting point for designing monomers for advanced polymers used in separation science, catalysis, or sensing applications.
Table 2: Phenethylamine Derivatives in Specialty Polymer Synthesis
| Monomer/Precursor | Polymer Type | Application/Finding | Reference |
|---|---|---|---|
| N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | Molecularly Imprinted Polymer (MIP) | High affinity for tyramine and L-norepinephrine. | mdpi.com |
Development of Analytical Standards and Reference Materials
Analytical reference standards are highly purified and well-characterized materials essential for ensuring the accuracy and reliability of scientific measurements. They are used in a wide array of applications, including pharmaceutical quality control, forensic analysis, environmental testing, and research. supelco.com.tw Companies that produce these standards often operate under stringent quality systems, with accreditations to ISO Guide 34 and ISO/IEC 17025, to guarantee the material's identity, purity, and concentration. supelco.com.twcerilliant.com
Many phenethylamine derivatives, due to their physiological activity, are regulated substances or are studied in clinical and forensic contexts. federalregister.govusdoj.gov Consequently, certified reference materials (CRMs) for these compounds are necessary for law enforcement, diagnostic testing, and academic research to ensure that analytical results are accurate and comparable between different laboratories. The parent compound, 2-phenethylamine, is available as an analytical standard. sigmaaldrich.com
For a specific compound like this compound, the development of a certified analytical standard would be a prerequisite for its use in any regulated industry or for advanced research requiring quantitative analysis. The standard would be accompanied by a comprehensive Certificate of Analysis detailing its characterization by various analytical techniques, ensuring its suitability for use as a calibrator or control. cerilliant.com
Advanced Analytical Methodologies and Method Development in Research
Method Development for High-Purity Compound Analysis and Impurity Profiling
The goal of method development for a high-purity compound like 2-(4-Methylphenyl)-2-phenylethanamine is to create a precise and reliable process for quantifying the main component and identifying any potential impurities. Impurities can arise from the synthetic route, degradation, or storage.
Impurity Profiling: The process begins with a comprehensive analysis of the synthetic pathway to anticipate potential process-related impurities. These could include starting materials, intermediates, by-products, and reagents. Forced degradation studies are also conducted by exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products.
For substituted phenethylamines, common impurities might include isomers, unreacted starting materials, or products of side reactions. A highly sensitive technique like Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS-MS) is often employed for this purpose. nih.gov This method offers the high resolution needed to separate structurally similar compounds and the sensitivity to detect them at very low levels. nih.gov
A validation process according to the International Council for Harmonisation (ICH) guidelines is then undertaken to ensure the method is fit for its intended purpose, assessing parameters like specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). nih.gov
Hypothetical Impurity Profile Data:
| Potential Impurity | Origin | Typical Detection Limit (ng/mL) |
| 1-Phenyl-2-(p-tolyl)ethanamine | Isomer | 0.5 |
| 4-Methylbenzaldehyde | Starting Material | 1.0 |
| Benzylamine | Starting Material | 1.0 |
| Oxidative Degradants | Degradation | 0.8 |
This table is illustrative and shows potential impurities and typical detection limits that might be established during method development.
Chromatographic Method Optimization for Complex Chemical Mixtures
Chromatography is the cornerstone of separating and quantifying the components of a chemical mixture. For a chiral compound like this compound, which has a stereocenter, chiral chromatography is of particular importance to separate its enantiomers.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique for the analysis of non-volatile compounds. researchgate.net Method optimization involves the careful selection of several parameters to achieve the desired separation.
Column: The choice of the stationary phase is critical. For a basic compound like this compound, a C18 or a phenyl-hexyl column is often a good starting point for reversed-phase chromatography. For chiral separations, specialized chiral stationary phases (CSPs) are necessary. A study on a related compound utilized a CSP based on (R)-1-phenyl-2-(4-methylphenyl)ethylamine amide derivative of (S)-valine. nih.gov
Mobile Phase: The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is adjusted to control the retention and resolution of the analytes. sigmaaldrich.comsigmaaldrich.com The pH of the buffer is particularly important for ionizable compounds. Gradient elution, where the mobile phase composition is changed during the run, is often used to separate compounds with a wide range of polarities. sigmaaldrich.comsigmaaldrich.com
Detector: A UV detector is commonly used for aromatic compounds like this compound, with the detection wavelength selected based on the compound's UV spectrum.
Example of a Hypothetical Optimized HPLC Method:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., based on a valine derivative) |
| Mobile Phase | Hexane (B92381):Dichloromethane:Ethanol (B145695) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of optimized conditions for the chiral separation of this compound by HPLC. nih.gov
Spectroscopic Techniques in Quality Control and Research Purity Assessment
Spectroscopic techniques are indispensable for the structural elucidation and quality control of chemical compounds. nih.gov They provide information about the molecular structure and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide detailed information about the number and connectivity of the protons. The ¹³C NMR spectrum reveals the number of unique carbon environments. For a pure sample, the NMR spectra should be clean and consistent with the expected structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic rings. nih.govresearchgate.net
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which can be used to confirm its identity. When coupled with a chromatographic technique like HPLC or GC, it becomes a powerful tool for impurity identification.
Typical Spectroscopic Data:
| Technique | Expected Key Signals/Bands |
| ¹H NMR | Signals for aromatic protons (phenyl and tolyl groups), a singlet for the methyl group, and signals for the ethylamine (B1201723) chain protons. |
| ¹³C NMR | Resonances for aromatic carbons, the methyl carbon, and the two carbons of the ethylamine side chain. |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~3000-3100 (aromatic C-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1600 & ~1450 (aromatic C=C stretch). |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₇N, MW: 211.30 g/mol ). researchgate.net |
This table summarizes the expected spectroscopic data for this compound based on its structure and data from similar compounds. researchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Sustainable Synthesis of 2-(4-Methylphenyl)-2-phenylethanamine
The development of sustainable and efficient synthetic routes to chiral molecules is a cornerstone of modern organic chemistry. For this compound, which possesses a chiral center, future research will undoubtedly focus on the exploration of novel catalytic systems that offer high enantioselectivity, atom economy, and environmentally benign reaction conditions.
The asymmetric synthesis of chiral diarylmethylamines, the class to which this compound belongs, has seen significant advancements through the use of transition metal catalysis. For instance, palladium-catalyzed enantioselective C-H iodination has been developed for the synthesis of chiral diarylmethylamines at ambient temperature. cam.ac.uk Another promising approach is the enantioselective hydrogenation of N-substituted diarylmethanimines using iridium catalysts with chiral ligands, which has demonstrated excellent enantioselectivities and high turnover numbers. thieme-connect.com Furthermore, cobalt-catalyzed enantioselective C-H activation strategies are emerging as a cost-effective and sustainable alternative for the synthesis of these valuable compounds. chinesechemsoc.org
Biocatalysis is another rapidly advancing field with immense potential for the sustainable synthesis of chiral amines. nih.gov Enzymes, such as amine dehydrogenases and transaminases, can offer unparalleled stereoselectivity under mild reaction conditions, often in aqueous media. chemrxiv.org Future research could explore the development of engineered enzymes specifically tailored for the synthesis of this compound, potentially leading to highly efficient and environmentally friendly manufacturing processes. The use of biocatalysis aligns with the principles of green chemistry by reducing waste and reliance on heavy metal catalysts. nih.gov
The table below summarizes some of the emerging catalytic systems that could be adapted for the sustainable synthesis of this compound.
| Catalytic System | Catalyst Type | Key Advantages |
| Transition Metal Catalysis | Palladium, Iridium, Cobalt | High enantioselectivity, high turnover numbers |
| Biocatalysis | Engineered Enzymes | High stereoselectivity, mild reaction conditions, environmentally benign |
Deeper Mechanistic Understanding of Chiral Recognition Processes and Their Exploitation
The ability to separate and analyze enantiomers is crucial for the development of chiral drugs and understanding their biological activity. For this compound, a deeper understanding of the mechanisms governing its chiral recognition is essential for developing efficient separation techniques and for elucidating its interactions with chiral biological targets.
Chiral recognition is fundamentally based on the formation of transient diastereomeric complexes between the analyte and a chiral selector. The "three-point interaction model" is a classical concept that helps to visualize the necessary interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) for enantiomeric discrimination. researchgate.net Modern analytical techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), are at the forefront of chiral separations. rsc.org Future research will likely involve the development of novel CSPs specifically designed to resolve this compound and its analogs with high efficiency.
Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are powerful tools for elucidating the intricate details of chiral recognition at the molecular level. plos.org These techniques can provide insights into the specific intermolecular interactions and the three-dimensional structures of the diastereomeric complexes formed between the enantiomers of this compound and chiral selectors. plos.org Such studies have been successfully applied to understand the chiral recognition of other phenylethylamine analogs with cyclodextrins. pnas.org
A more profound mechanistic understanding will not only facilitate the development of more effective analytical and preparative-scale separation methods but also inform the design of novel chiral ligands and catalysts for its asymmetric synthesis.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and SAR
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, offering powerful tools for predicting reaction outcomes, optimizing synthetic routes, and accelerating the discovery of new molecules with desired properties. For this compound, these computational approaches hold significant promise.
In the realm of synthesis, ML models are being developed to predict the enantioselectivity of asymmetric catalytic reactions. pnas.org By training on large datasets of reaction outcomes, these models can learn complex relationships between the structure of the substrate, catalyst, and reaction conditions, and then predict the outcome of new, untested reactions. This predictive capability can significantly reduce the experimental effort required to find optimal conditions for the synthesis of a specific enantiomer of this compound. Various ML algorithms, including random forests and deep neural networks, have shown success in predicting enantioselectivity in asymmetric catalysis. rsc.org
Furthermore, ML is proving to be a valuable tool in understanding structure-activity relationships (SAR). acs.org By analyzing the chemical structures and biological activities of a series of related compounds, ML models can identify the key molecular features that contribute to a particular biological effect. This information can then be used to design new derivatives of this compound with enhanced potency or selectivity for a specific biological target. Support vector machines (SVM) have been successfully used to investigate the SAR of phenethylamines, discriminating between agonists and antagonists. acs.org
The table below highlights the potential applications of ML and AI in the study of this compound.
| Application Area | Machine Learning/AI Technique | Potential Impact |
| Predictive Synthesis | Random Forest, Deep Neural Networks | Accelerated optimization of asymmetric synthesis |
| Structure-Activity Relationship (SAR) | Support Vector Machines, Quantitative Structure-Activity Relationship (QSAR) | Rational design of new derivatives with improved biological activity |
Investigation of New Biological Targets and Therapeutic Areas for Phenylethylamine Derivatives
The 1,2-diarylethylamine scaffold, the core structure of this compound, is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. wikipedia.org A significant future research direction will be the exploration of new biological targets and therapeutic areas for this class of compounds.
Many 1,2-diarylethylamines are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists. wikipedia.orgnih.gov This activity is linked to their potential as dissociative anesthetics and their investigation for the treatment of neurological and psychiatric disorders. Structure-activity relationship studies have shown that substitutions on the aryl rings can significantly influence the affinity and selectivity for the NMDA receptor and other central nervous system targets, including dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.govproquest.com
Beyond the central nervous system, diarylmethane derivatives, a structurally related class, have been investigated for their potential as anticancer agents. acs.org These compounds have shown the ability to inhibit the proliferation of cancer cells and induce apoptosis. acs.org Future research could explore whether this compound or its derivatives possess similar antiproliferative properties.
The vast chemical space accessible through modification of the this compound structure opens up possibilities for targeting a wide array of biological pathways. The search for novel anxiolytics, for instance, has led to the investigation of compounds that modulate glutamate (B1630785) and other neurotransmitter systems, areas where phenylethylamine derivatives could prove to be fruitful. drugz.fr The development of chemical libraries of novel 1,2-diarylethylamine derivatives for high-throughput screening against a panel of biological targets is a promising strategy for uncovering new therapeutic applications. wikipedia.org
Q & A
Q. What are the optimal synthetic routes for 2-(4-Methylphenyl)-2-phenylethanamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be achieved via reductive amination of 4-methylacetophenone with benzylamine, followed by catalytic hydrogenation. Alternative routes include nucleophilic substitution of halogenated intermediates with phenylethylamine derivatives. Reaction optimization should focus on:
- Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve reaction efficiency in substitution reactions .
- Temperature control : Elevated temperatures (80–120°C) enhance kinetics but may increase side-product formation.
Comparative studies on similar amines show yields ranging from 45–75%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for the two phenyl rings), methyl groups (δ 2.3 ppm for the 4-methyl substituent), and amine protons (δ 1.8–2.5 ppm, broad). Splitting patterns distinguish para-substituted aromatic systems .
- Mass Spectrometry (MS) : Electron ionization (EI) typically generates a molecular ion peak at m/z 225 (C₁₅H₁₇N⁺). Fragmentation patterns include loss of the methyl group (Δm/z 15) and cleavage of the ethanamine backbone .
- FT-IR : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm the amine functionality .
Advanced Research Questions
Q. What computational and experimental approaches are suitable for analyzing the conformational landscape of this compound?
Methodological Answer:
- Microwave Spectroscopy : Resolves rotational transitions to identify stable conformers. For example, fluorinated analogs like 2-(2-fluorophenyl)ethanamine exhibit five conformers due to steric and electronic effects .
- Quantum Chemical Calculations (DFT/MP2) : Predict relative energies and interconversion barriers between conformers. Basis sets like 6-311++G(d,p) provide accurate rotational constants and quadrupole coupling constants .
- Nuclear Overhauser Effect (NOE) NMR : Detects spatial proximity between the methyl group and aromatic protons to infer dominant conformations in solution .
Q. How do structural modifications (e.g., halogenation) at the phenyl rings alter the biological activity of this compound?
Methodological Answer:
- Fluorination : Introducing fluorine at the 2-position (as in 2-(2-fluorophenyl)ethanamine) increases conformational rigidity and receptor binding affinity due to enhanced dipole interactions .
- Methoxy Substitution : Analogues like (4-Methoxyphenyl)methylamine show altered pharmacokinetics, with extended half-lives attributed to reduced cytochrome P450 metabolism .
- Comparative Assays : Use enzyme-linked immunosorbent assays (ELISA) or radioligand binding studies to quantify interactions with targets like serotonin or dopamine receptors. For example, fluorinated derivatives may exhibit 2–3× higher inhibitory potency .
Q. What analytical challenges arise in detecting this compound in biological matrices, and how can they be mitigated?
Methodological Answer:
- Matrix Interference : Plasma proteins and lipids can suppress ionization in LC-MS. Mitigation strategies include:
- Solid-Phase Extraction (SPE) : C18 cartridges to isolate the compound from biological fluids .
- Derivatization : Use of dansyl chloride or trifluoroacetic anhydride to enhance MS sensitivity .
- Chromatographic Resolution : Ultra-performance liquid chromatography (UPLC) with a phenyl-hexyl stationary phase improves separation from structurally similar amines .
- Quantitative Validation : Spike-and-recovery experiments in plasma/serum to assess accuracy (target: 85–115% recovery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
